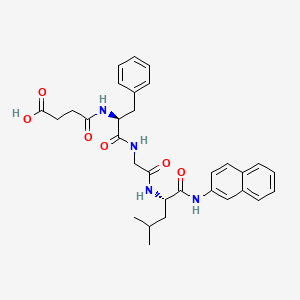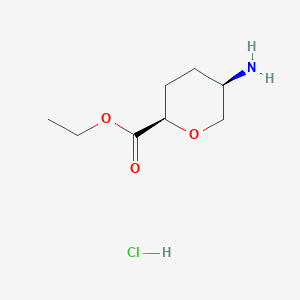
5-((2-Fluorphenyl)amino)-1H-1,2,3-triazol-4-carbonsäure
Übersicht
Beschreibung
The compound “5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), an amino group (-NH2) attached to a 2-fluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the 2-fluorophenyl group. The electron-withdrawing nature of the fluorine atom might influence the electronic distribution in the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid group and the electronegative fluorine atom might influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Antithrombotische Therapie
5-((2-Fluorphenyl)amino)-1H-1,2,3-triazol-4-carbonsäure: wird auf seine potenziellen Einsatzmöglichkeiten in der Antithrombotherapie untersucht. Diese Anwendung ist entscheidend für die Behandlung und Vorbeugung thromboembolischer Ereignisse, wie z. B. Herzinfarkt und Schlaganfall. Die Fähigkeit der Verbindung, die Thrombozytenaggregation zu hemmen, lässt sich auf ihre Wechselwirkung mit ADP-Rezeptoren auf der Thrombozytenoberfläche zurückführen, die für die Thrombozytenaktivierung und die anschließende Thrombusbildung unerlässlich sind .
Synthese von Aminosäure-Prodrugs
Die Verbindung dient als Gerüst für die Synthese von Aminosäure-Prodrugs. Diese Prodrugs sind so konzipiert, dass sie das pharmakologische Profil bestehender Medikamente verbessern und deren Löslichkeit, Stabilität und Bioverfügbarkeit erhöhen. Insbesondere der Triazolring bietet eine vielseitige Plattform für die Anbindung verschiedener Aminosäureeinheiten, die zur Entwicklung neuartiger Therapeutika führen können .
Entwicklung von organischen Halbleitern
Triazolderivate, einschließlich 5-(2-Fluoranilino)-2H-triazol-4-carbonsäure, werden auf ihre Verwendung in organischen Halbleitern untersucht. Diese Materialien sind Schlüsselkomponenten bei der Herstellung von organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs). Der elektronenreiche Charakter des Triazolrings macht ihn zu einem ausgezeichneten Kandidaten für solche Anwendungen .
Antitumoraktivität
Forschungen haben gezeigt, dass Triazolverbindungen Antitumoreigenschaften besitzen. Das Vorhandensein der Fluorphenylgruppe in This compound kann zu ihrer potenziellen Wirksamkeit bei der gezielten Ansprache von Krebszellen beitragen. Der Wirkmechanismus beinhaltet oft die Störung der Zellteilung und die Induktion von Apoptose in Krebszellen .
Entzündungshemmende Eigenschaften
Die Verbindung wird auf ihre entzündungshemmenden Eigenschaften untersucht. Entzündung ist eine biologische Reaktion auf schädliche Reize, und deren Kontrolle ist entscheidend für die Behandlung verschiedener Krankheiten. Triazolderivate haben sich als vielversprechend erwiesen, um Entzündungen zu reduzieren, möglicherweise durch die Modulation der Zytokinproduktion oder die Hemmung von entzündungsfördernden Enzymen .
Wundmanagement
Im Kontext des Wundmanagements wurde 5-(2-Fluoranilino)-2H-triazol-4-carbonsäure auf ihre Fähigkeit untersucht, mit mehreren Zielstrukturen zu interagieren, die am Heilungsprozess beteiligt sind. Ihre starke Affinität zu bestimmten Rezeptoren und Enzymen deutet darauf hin, dass sie eine Rolle bei der Förderung der Wundheilung und Geweberegeneration spielen könnte .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHKFCSHFQRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)



![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)

